REACTION_CXSMILES
|
O=[C:2]([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].Cl.[F:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17]N)=[CH:13][CH:12]=1.S(=O)(=O)(O)O.[CH3:24]O>>[F:10][C:11]1[CH:16]=[C:15]2[C:14](=[CH:13][CH:12]=1)[NH:17][C:2]([CH3:8])=[C:3]2[CH2:4][C:5]([O:7][CH3:24])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
39.3 mg
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)O)C
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
Cl.FC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
40 μL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The alcoholic solution was concentrated to about one-third of its original volume
|
Type
|
CUSTOM
|
Details
|
transferred to a phase separator syringe
|
Type
|
ADDITION
|
Details
|
filled with cold water (2 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic compound was repeatedly extracted with dichloromethane (3×3 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with brine (2 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the organic solvent and treatment of the residue with a little hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=C(NC2=CC1)C)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |